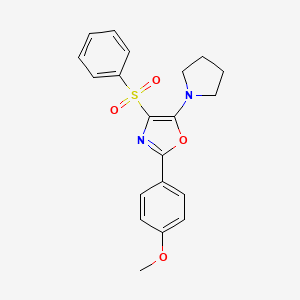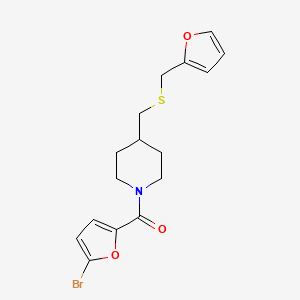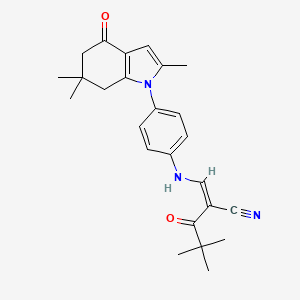
2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide” is a chemical compound with the molecular formula C14H15NO2S . It has a molecular weight of 261.34 g/mol . The IUPAC name for this compound is 2-ethoxy-N-(thiophen-3-ylmethyl)benzamide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: CCOC1=CC=CC=C1C(=O)NCC2=CSC=C2 . This indicates that the molecule contains a benzamide group attached to a thiophene ring via a methylene bridge, and an ethoxy group attached to the benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 261.34 g/mol, a XLogP3-AA value of 2.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 5, an exact mass of 261.08234989 g/mol, a monoisotopic mass of 261.08234989 g/mol, a topological polar surface area of 66.6 Ų, a heavy atom count of 18, and a complexity of 273 .
Scientific Research Applications
Crystal Structure Analysis
Research on related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide, has been conducted to understand their crystal structure through spectral analysis and X-ray diffraction studies. These studies provide insights into the molecular interactions and stabilization mechanisms within the crystal lattice, which are crucial for the development of new materials with desired physical and chemical properties (Sharma et al., 2016).
Synthesis Methodologies
The synthesis of related compounds involves various chemical reactions, highlighting the versatility of thiophene-based compounds in chemical synthesis. For example, reactions involving phosphoryl chloride in dimethyl formamide showcase the formation of heterocyclic annelated compounds from specific precursors, providing a pathway to synthesize a broad range of thiophene derivatives with potential applications in medicinal chemistry and materials science (Peesapati & Anuradha, 2000).
Biological Activities
Thiophene-3-carboxamide derivatives exhibit antibacterial and antifungal activities, suggesting their potential as lead compounds for developing new antimicrobial agents. The study of these compounds' interactions with biological targets is crucial for understanding their mechanism of action and optimizing their efficacy and safety profiles (Vasu et al., 2005).
Anticancer Evaluation
The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and their evaluation against various cancer cell lines highlight the potential therapeutic applications of thiophene derivatives in oncology. Identifying compounds with higher anticancer activities than reference drugs is a significant step towards developing more effective treatments (Ravinaik et al., 2021).
Molecular Structural Analysis and Antioxidant Properties
The structural analysis of novel benzamide derivatives, both experimentally and theoretically, helps in understanding their physicochemical properties and potential applications. Studies involving density functional theory (DFT) calculations and antioxidant properties assessments provide a comprehensive understanding of these compounds' reactivity and possible health benefits (Demir et al., 2015).
Properties
IUPAC Name |
2-ethoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-2-22-17-8-4-3-7-16(17)18(21)20-14-19(10-5-6-11-19)15-9-12-23-13-15/h3-4,7-9,12-13H,2,5-6,10-11,14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSQKDVORDNUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B2609832.png)


![3-((2,5-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2609839.png)

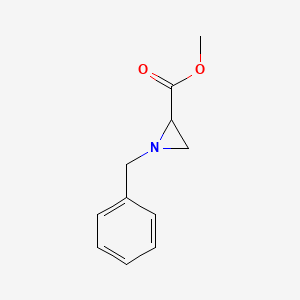

![N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2609846.png)
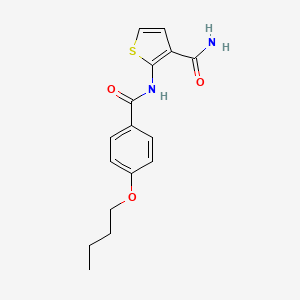
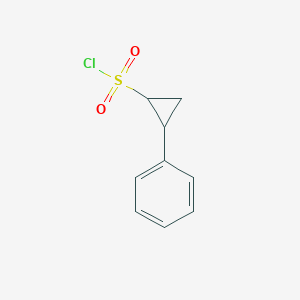
![1-(2-(4-ethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609850.png)
